This compound is classified as an amino acid derivative due to the presence of the carboxylic acid functional group. It also falls under the category of nitrogen-containing heterocycles, specifically tetrahydroisoquinolines, which are known for their diverse biological activities.
The synthesis of (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves several key steps:
Technical Parameters:
The molecular structure of (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be analyzed using various spectroscopic techniques:
The compound has a chiral center at the tetrahydroisoquinoline moiety, thus existing as enantiomers. The specific rotation can be measured to confirm its chirality.
(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can participate in various chemical reactions:
Technical Details:
The mechanism of action for (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid largely depends on its interactions with biological targets:
In vitro studies could elucidate specific pathways affected by this compound and its derivatives.
The physical and chemical properties of (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include:
These properties influence its behavior in reactions and applications in pharmaceuticals.
(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific applications:
The systematic IUPAC name for this compound is (R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, reflecting its stereochemistry and functional groups. Its molecular structure is defined by the formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol. The core consists of a tetrahydroisoquinoline system with the Boc group (-OC(O)C(CH₃)₃) attached to the nitrogen atom at position 2 and a carboxylic acid (-COOH) at the chiral C1 position. The absolute (R)-configuration at C1 is crucial for its three-dimensional orientation and biological interactions. Spectroscopic characterization includes distinctive signatures in NMR: the Boc group exhibits characteristic tert-butyl peaks at approximately 1.45 ppm (9H, s) in ¹H NMR, while the methylene protons adjacent to nitrogen appear as multiplets between 3.5-4.5 ppm. The chiral center is often confirmed via optical rotation measurements or chiral HPLC. The SMILES notation, CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2)[C@@H]1C(O)=O, explicitly denotes the stereochemistry ([C@@H]) and bonding pattern [1] [4] [5].
Table 1: Key Identifiers and Structural Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 151004-96-5 |
Molecular Formula | C₁₅H₁₉NO₄ |
Molecular Weight | 277.32 g/mol |
IUPAC Name | (R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
SMILES (with Stereochemistry) | CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2)[C@@H]1C(=O)O |
Key Spectral Signatures | ¹H NMR (δ): 1.45 (s, 9H), 3.5-4.5 (m, 2H), 4.9-5.2 (m, 1H), 7.1-7.3 (m, 4H) |
Tetrahydroisoquinoline carboxylic acids emerged as synthetic targets in the late 20th century, driven by the discovery of natural THIQ alkaloids with potent bioactivities. Early synthetic routes focused on Pictet-Spengler condensation between phenethylamines and aldehydes, yielding racemic tetrahydroisoquinolines without regiocontrol. The introduction of the Boc protecting group in the 1980s revolutionized nitrogen protection strategies, enabling chemoselective synthesis. The specific derivative (R)-Boc-THIQ-1-carboxylic acid first appeared in chemical literature in the 1990s (CAS 151004-96-5), coinciding with advances in asymmetric catalysis. Key milestones include the development of enantioselective Pictet-Spengler reactions using chiral auxiliaries or organocatalysts to install the C1 stereocenter. By the early 2000s, its applications expanded into antibiotic development, particularly as a precursor for novel fluoroquinolone hybrids designed to overcome multidrug-resistant bacteria. The compound’s commercial availability from suppliers like ChemShuttle and Thermo Scientific by the 2010s facilitated broader pharmacological exploration, including anticancer and anti-Alzheimer agent development [1] [3] [5].
Table 2: Historical Development Timeline of THIQ Derivatives
Time Period | Key Advancement | Impact |
---|---|---|
1980–1990 | Introduction of Boc protection in THIQ synthesis | Enabled chemoselective N-protection for C1 functionalization |
1990–2000 | Asymmetric catalytic Pictet-Spengler reactions | Efficient (R)-enantiomer synthesis with >90% ee |
Early 2000s | Structural studies of THIQ-topoisomerase IV binding | Rationalized (R)-stereochemistry preference in antibiotics |
2010–Present | Hybrid derivatives for cancer and neurodegeneration | Expanded therapeutic applications beyond anti-infectives |
The C1 stereocenter in (R)-Boc-THIQ-1-carboxylic acid is pharmacologically critical, as enantiomers often exhibit differential target binding due to chiral biological environments. The (R)-configuration optimally positions the carboxylic acid for ionic interactions with basic residues in enzymatic binding pockets, such as Lys314 in topoisomerase IV. Molecular docking reveals that the (R)-enantiomer maintains a binding pose where the carboxylic acid forms salt bridges with conserved lysines, while the THIQ core stacks hydrophobically. In contrast, the (S)-enantiomer (CAS 115962-35-1) induces steric clashes, reducing affinity. This stereospecificity translates to marked bioactivity differences: (R)-derivatives show 5–10-fold enhanced topoisomerase IV inhibition over (S)-counterparts in antibiotic hybrids. Similarly, THIQ-quercetin hybrids with (R)-configuration display superior butyrylcholinesterase inhibition (IC₅₀ ~1.59 μM) relevant to Alzheimer’s disease. The Boc group’s bulky tert-butyl moiety further reinforces conformational rigidity, shielding the nitrogen and directing the carboxylic acid toward biological targets. This stereochemical precision underscores why the (R)-enantiomer is prioritized in drug design for enhanced efficacy against resistance mechanisms in bacteria and cancer [4] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7